molecular formula C7H12O3 B3111245 (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid CAS No. 1821707-49-6

(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid

Cat. No. B3111245
CAS RN: 1821707-49-6
M. Wt: 144.17 g/mol
InChI Key: JBZDHFKPEDWWJC-PHDIDXHHSA-N
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Description

“(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid” is a compound that contains a cyclohexane ring, which is a six-membered ring with all carbon atoms. It has a hydroxyl group (-OH) attached to one of the carbons and a carboxylic acid group (-COOH) attached to another carbon .


Molecular Structure Analysis

The molecule has two chiral centers, leading to the possibility of multiple stereoisomers . The (1R,3R) designation indicates the configuration of these chiral centers.


Chemical Reactions Analysis

The compound contains functional groups (-OH and -COOH) that are reactive and can undergo various chemical reactions. For example, the -OH group can participate in dehydration reactions, and the -COOH group can participate in esterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (-OH and -COOH) in “this compound” would likely make it more polar and potentially more soluble in water than cyclohexane itself .

Scientific Research Applications

Enzymatic Desymmetric Reduction

Chiral 3-hydroxycyclohexane-1-ones, closely related to (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid, are utilized as building blocks in synthesizing natural products and bioactive compounds. The enzymatic desymmetric reduction of 1,3-cylcohexanediones to produce these compounds is highlighted for its excellent enantioselectivity and diastereoselectivity, marking the significance of carbonyl reductases in the field (Zhu et al., 2021).

Precursor for δ-Sugar Amino Acid

(1R,5S)-1-Hydroxy-3,6-dioxa-bicyclo[3.2.1]octan-2-one, a derivative from the catalytic pyrolysis of cellulose, is used as a chiral building block. It plays a pivotal role in synthesizing a novel δ-sugar amino acid, showcasing the potential in developing peptidomimetics with conformationally restricted structures due to the presence of a tetrahydrofurane ring (Defant et al., 2011).

Synthesis of Cyclohexene Derivatives

The compound (3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, structurally related to this compound, is synthesized diastereoselectively. This synthesis utilizes readily available L-serine and highlights the importance of ring-closing metathesis and Grignard reactions in producing cyclohexene derivatives (Cong & Yao, 2006).

Conversion in Anaerobic Degradation Pathways

Cyclohexane derivatives are identified as intermediates in the anaerobic degradation pathways of compounds like naphthalene. This conversion, involving enzymes like acyl-CoA dehydrogenase and hydratases, suggests a novel ring-opening strategy for degrading polycyclic compounds, indicating the cyclohexane framework's significance in environmental microbiology (Weyrauch et al., 2017).

Catalysis in Asymmetric Reactions

Compounds derived from (1R,2R)-diaminocyclohexane, structurally related to this compound, are used in palladium-catalyzed alkylation reactions. These reactions, although showing lower enantioselectivities than non-heterocyclic ligands, underline the role of cyclohexane derivatives in asymmetric catalysis (Sinou et al., 2004).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, in biological systems, the compound might interact with enzymes or other proteins .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, compounds with carboxylic acid groups can be corrosive, and those with hydroxyl groups can be irritants .

Future Directions

The future directions for research on a compound like “(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid” could include exploring its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

(1R,3R)-3-hydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDHFKPEDWWJC-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 2
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 3
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 4
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 5
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid
Reactant of Route 6
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid

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